rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
Description
rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a 3-azabicyclo[3.2.0]heptane core substituted with a trifluoromethyl (-CF₃) group at position 6 and a carboxylic acid moiety at position 1, forming a hydrochloride salt. The calculated molecular formula is C₈H₁₁ClF₃NO₂, with a molecular weight of 245.5 g/mol (based on structural analysis). The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and metabolic stability, while the hydrochloride salt increases aqueous solubility. This compound is primarily used as a chiral building block in pharmaceutical synthesis, as evidenced by its commercial availability from multiple suppliers .
Properties
Molecular Formula |
C8H11ClF3NO2 |
|---|---|
Molecular Weight |
245.62 g/mol |
IUPAC Name |
(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)4-1-7(6(13)14)3-12-2-5(4)7;/h4-5,12H,1-3H2,(H,13,14);1H/t4-,5+,7-;/m0./s1 |
InChI Key |
NTZYQUGKXWHRBK-YDSVSURXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@]1(CNC2)C(=O)O)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C2C1(CNC2)C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the trifluoromethyl group and other desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bicyclic structure provides rigidity, enabling precise binding to target sites and modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Full name: (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[[2-[(iminomethyl)amino]ethyl]thio]-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Key Structural and Functional Differences
Substituent Effects
- Carboxylic Acid (-COOH) : Unlike ester or alcohol derivatives, the free carboxylic acid in the target compound allows for salt formation (e.g., hydrochloride), improving solubility for formulation .
Ring Modifications
- Diaza vs. Azabicyclo : The 3,6-diaza derivative () introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity, which may affect receptor interactions .
- Beta-Lactam Antibiotics : Compounds like those in and incorporate sulfur (e.g., 4-thia-1-azabicyclo) and beta-lactam rings, critical for antimicrobial activity via penicillin-binding protein inhibition .
Biological Activity
Rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a bicyclic compound notable for its trifluoromethyl group and azabicyclo structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems.
The compound has the following molecular characteristics:
- Molecular Formula : C9H13ClF3NO2
- Molecular Weight : Approximately 239.66 g/mol
- Structure : The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group significantly influences binding affinity and selectivity for receptors or enzymes, which can modulate various biochemical pathways.
Interaction with Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that this compound can act as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). A study on related compounds demonstrated that modifications to the bicyclic structure could enhance binding affinity to nAChR subtypes, particularly the alpha4beta2 subtype, which is implicated in cognitive functions and neuroprotection .
| Compound | Binding Affinity | Functional Activity |
|---|---|---|
| rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane | High | Agonist at alpha4beta2 nAChR |
| (1R,5S)-25 | Moderate | Agonist at alpha4beta2 nAChR |
| (1R,5S)-55 | High | Selective for alpha4beta2 nAChR |
Case Studies
- Neuroprotective Effects : In vitro studies have shown that compounds similar to rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane can protect neuronal cells from apoptosis induced by neurotoxic agents.
- Cognitive Enhancement : Animal models have indicated that administration of this compound can improve memory and learning abilities, likely through modulation of cholinergic signaling pathways.
Applications in Drug Development
The unique properties of rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane make it a candidate for drug development aimed at treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to selectively bind to nAChRs suggests potential therapeutic benefits in enhancing cognitive function and providing neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
